1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole, which can be synthesized through the reaction of isobutyl hydrazine with methoxymethyl ketone. The resulting pyrazole is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxide derivatives. Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used.
Scientific Research Applications
1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, enabling the study of protein function and interactions.
Medicine: Pyrazole derivatives have shown potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases. This compound can be used in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins. This reactivity allows the compound to modify the structure and function of biomolecules, which can be exploited in various applications, including drug development and biochemical research.
Comparison with Similar Compounds
1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing pyrazoles, such as:
1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group, which may result in different reactivity and applications.
1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl bromide: Contains a sulfonyl bromide group, which may have different reactivity compared to the sulfonyl chloride group.
1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl amide: Contains a sulfonamide group, which may have different biological activity and applications. The uniqueness of this compound lies in its specific reactivity and applications, particularly in sulfonylation reactions and the modification of biomolecules.
Properties
IUPAC Name |
3-(methoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-7(2)4-12-5-9(16(10,13)14)8(11-12)6-15-3/h5,7H,4,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVQAMGFUVEMLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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